2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methoxypyrimidinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 6-methoxypyrimidin-4-amine as the primary starting materials.
Acylation Reaction: The 2-chlorobenzoyl chloride undergoes an acylation reaction with 6-methoxypyrimidin-4-amine in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the purification process is scaled up using industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Research: The compound serves as a model molecule in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(4-pyrimidinyl)acetamide: Similar structure but lacks the methoxy group.
2-(2-chlorophenyl)-N-(6-methylpyrimidin-4-yl)acetamide: Similar structure but has a methyl group instead of a methoxy group.
2-(2-chlorophenyl)-N-(6-ethoxypyrimidin-4-yl)acetamide: Similar structure but has an ethoxy group instead of a methoxy group.
Uniqueness
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is unique due to the presence of the methoxy group on the pyrimidinyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets and improve its pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLIRSAPORXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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